molecular formula C18H17Cl2F2N3O3 B11074561 2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide

2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide

Cat. No.: B11074561
M. Wt: 432.2 g/mol
InChI Key: UEPVEMJQAOBAIX-UHFFFAOYSA-N
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Description

2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of bis(2-chloroethyl)amino and difluoro-nitrophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]aniline with 4,5-difluoro-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential as a biochemical probe and in drug development.

    Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA replication.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Properties

Molecular Formula

C18H17Cl2F2N3O3

Molecular Weight

432.2 g/mol

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenyl]-N-(4,5-difluoro-2-nitrophenyl)acetamide

InChI

InChI=1S/C18H17Cl2F2N3O3/c19-5-7-24(8-6-20)13-3-1-12(2-4-13)9-18(26)23-16-10-14(21)15(22)11-17(16)25(27)28/h1-4,10-11H,5-9H2,(H,23,26)

InChI Key

UEPVEMJQAOBAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2[N+](=O)[O-])F)F)N(CCCl)CCCl

Origin of Product

United States

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